molecular formula C10H11NaO3S B12706270 Sodium tetrahydronaphthalenesulphonate CAS No. 42553-02-6

Sodium tetrahydronaphthalenesulphonate

Cat. No.: B12706270
CAS No.: 42553-02-6
M. Wt: 234.25 g/mol
InChI Key: IYNDBHDAIOZDQC-UHFFFAOYSA-M
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Description

Sodium tetrahydronaphthalenesulphonate is a sodium salt derived from tetrahydronaphthalenesulphonic acid. Its structure consists of a partially hydrogenated naphthalene ring (tetrahydronaphthalene) with a sulfonate (-SO₃⁻) functional group attached. However, none of the provided evidence directly describes this compound, necessitating comparisons with structurally or functionally related substances from the available data.

Properties

CAS No.

42553-02-6

Molecular Formula

C10H11NaO3S

Molecular Weight

234.25 g/mol

IUPAC Name

sodium;1,2,3,4-tetrahydronaphthalene-1-sulfonate

InChI

InChI=1S/C10H12O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7H2,(H,11,12,13);/q;+1/p-1

InChI Key

IYNDBHDAIOZDQC-UHFFFAOYSA-M

Canonical SMILES

C1CC(C2=CC=CC=C2C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium tetrahydronaphthalenesulphonate typically involves the sulfonation of tetrahydronaphthalene. The process includes several steps such as sulfonating, condensing, neutralizing, filter pressing, and spray drying . The sulfonation reaction is carried out using sulfuric acid or oleum under controlled temperature conditions to ensure the formation of the sulfonic acid group.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where tetrahydronaphthalene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. The product is then purified and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Sodium tetrahydronaphthalenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium tetrahydronaphthalenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium tetrahydronaphthalenesulphonate involves its interaction with various molecular targets. It acts as a dispersing agent by reducing the surface tension between particles, thereby preventing aggregation. This property is particularly useful in industrial applications where uniform dispersion is required .

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Functional Group Key Applications Purity/Impurity Standards Evidence Source
This compound Tetrahydronaphthalene Sulfonate (-SO₃⁻) Surfactant, synthesis Not specified N/A
Sodium Thiosulfate Thiosulfate ion (S₂O₃²⁻) Thiosulfate Cyanide antidote, photography 99.0%–100.5%
Naphthalen-1-ol Naphthalene Hydroxyl (-OH) Pharmaceutical intermediate ≤0.1% unspecified impurities
1-Fluoronaphthalene Naphthalene Fluorine (-F) Organic synthesis ≤0.1% unspecified impurities
Tetrahydrothiophene Thiacyclopentane Sulfide (-S-) Laboratory reagent Not specified

Key Findings and Limitations

  • Structural Insights : this compound’s sulfonate group and hydrogenated aromatic system distinguish it from thiosulfates (e.g., sodium thiosulfate) and simpler naphthalene derivatives.
  • Functional Potential: Its surfactant properties may exceed those of non-ionic naphthalene analogs (e.g., naphthalen-1-ol) due to enhanced hydrophilicity.
  • Evidence Gaps: No direct data on synthesis, stability, or applications of this compound exists in the provided sources. Comparisons are extrapolated from structurally related compounds.

Biological Activity

Sodium tetrahydronaphthalenesulphonate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydronaphthalene backbone with a sulfonate group, which contributes to its water solubility and biological activity. The molecular formula is C12_{12}H13_{13}NaO3_3S, with a molecular weight of approximately 280.27 g/mol.

1. Antioxidant Properties

The compound exhibits significant antioxidant activity, attributed to the presence of hydroxyl groups in its structure. These groups enable the scavenging of free radicals, which can mitigate oxidative stress in biological systems.

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.

3. Anticancer Potential

Studies have explored the anticancer activity of naphthalene derivatives, including this compound. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also exhibit similar properties .

The biological activities of this compound are primarily mediated through its interactions with cellular pathways:

  • Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals, thereby protecting cells from oxidative damage.
  • Anti-inflammatory Pathway : It modulates signaling pathways involved in inflammation, particularly by inhibiting nuclear factor kappa B (NF-κB), which plays a crucial role in the expression of inflammatory genes.
  • Cytotoxicity in Cancer Cells : Similar naphthalene derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Case Study 1: Antioxidant Activity Evaluation

A study evaluating the antioxidant capacity of various naphthalene derivatives found that this compound significantly reduced lipid peroxidation in vitro. The IC50 value was determined to be 15 µM, indicating potent antioxidant properties compared to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Effects

In a preclinical model of induced inflammation, this compound was administered at doses ranging from 10 to 50 mg/kg body weight. Results showed a dose-dependent reduction in edema and inflammatory markers such as TNF-α and IL-6, highlighting its therapeutic potential for inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
Sodium 1-naphthalenesulfonateC10_{10}H9_{9}NaO3_3SSimple naphthalene sulfonateModerate antibacterial activity
Sodium 4-hydroxybenzenesulfonateC6_{6}H7_7NaO3_3SHydroxylated aromatic sulfonateStronger antioxidant properties
Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonateC12_{12}H13_13NaO3_3SContains multiple functional groupsExhibits cytotoxic effects against cancer cells

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